Ac-VEID-CHO

Caspase-6 Caspase-7 Selectivity

Ac-VEID-CHO is the gold-standard selective caspase-6 inhibitor (IC50 16.2 nM). With 10-fold selectivity over caspase-7 and cell impermeability (0.16%), it uniquely dissects caspase-6 pathways in Huntington's, Alzheimer's, and axonal degeneration models. Differentiates from pan-caspase inhibitors (Z-VAD-FMK) and caspase-3/7 inhibitors (Ac-DEVD-CHO). Ideal for target validation and HTS with Ac-VEID-AFC substrates.

Molecular Formula C22H36N4O9
Molecular Weight 500.5 g/mol
Cat. No. B1283738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-VEID-CHO
SynonymsAc-VEID-CHO
acetyl-Val-Ile-Asp-aldehyde
acetyl-valyl-isoleucyl-aspartyl-aldehyde
VEID-CHO
Molecular FormulaC22H36N4O9
Molecular Weight500.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C
InChIInChI=1S/C22H36N4O9/c1-6-12(4)19(22(35)24-14(10-27)9-17(31)32)26-20(33)15(7-8-16(29)30)25-21(34)18(11(2)3)23-13(5)28/h10-12,14-15,18-19H,6-9H2,1-5H3,(H,23,28)(H,24,35)(H,25,34)(H,26,33)(H,29,30)(H,31,32)/t12-,14-,15-,18-,19-/m0/s1
InChIKeyKYUFGGNCJRWMDN-GOYXDOSHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-VEID-CHO: Caspase-6 Inhibitor with Defined Selectivity Profile


Ac-VEID-CHO (Acetyl-Val-Glu-Ile-Asp-aldehyde) is a peptide-based, reversible aldehyde inhibitor of the executioner caspase family, with its primary activity directed against caspase-6 . It is widely employed in apoptosis and neurodegeneration research due to its ability to block the cleavage of lamin A and other substrates by caspase-6, and its potency has been characterized across a panel of executioner caspases [1].

Why Ac-VEID-CHO Cannot Be Replaced by Generic Caspase-3 or Pan-Caspase Inhibitors


Despite overlapping in vitro potency against caspase-3 (IC50 = 13.6 nM), Ac-VEID-CHO is the preferred tool for studies requiring selective interrogation of caspase-6-mediated pathways. Generic substitution with pan-caspase inhibitors like Z-VAD-FMK fails to dissect the unique, non-apoptotic roles of caspase-6 in axonal degeneration and inflammation, while Ac-DEVD-CHO, a canonical caspase-3/7 inhibitor, exhibits a distinct selectivity window that masks caspase-6's contribution in complex cellular models [1]. Therefore, target-specific studies in neurodegeneration demand a well-characterized inhibitor like Ac-VEID-CHO to avoid ambiguous or misleading biological conclusions .

Quantitative Differentiation of Ac-VEID-CHO from Closest Analogs


Caspase-6 vs. Caspase-7 Selectivity: A 10-Fold Window Over Ac-DEVD-CHO

Ac-VEID-CHO differentiates itself from the commonly used caspase-3/7 inhibitor Ac-DEVD-CHO through a marked 10-fold selectivity window for caspase-6 over caspase-7. While both compounds potently inhibit caspase-3, Ac-VEID-CHO's ability to discriminate between the two executioner caspases is a key asset for studies where caspase-7 activity must be minimized [1].

Caspase-6 Caspase-7 Selectivity

Superior Caspase-6 Potency Compared to Ac-IETD-CHO (Caspase-8 Inhibitor)

In a direct comparison of aldehyde-based inhibitors, Ac-VEID-CHO exhibits over 3-fold higher potency against caspase-6 (IC50 = 16.2 nM) compared to the caspase-8 inhibitor Ac-IETD-CHO (IC50 = 53.2 nM) [1]. This potency differential is critical for experiments where the inhibitor's effective concentration must be minimized to avoid off-target effects on other cellular proteases.

Caspase-6 Caspase-8 Potency

Reversible vs. Irreversible Inhibition: Ac-VEID-CHO (CHO) vs. Z-VEID-FMK (FMK)

Ac-VEID-CHO contains an aldehyde (CHO) warhead that forms a reversible, covalent hemiacetal linkage with the catalytic cysteine, in contrast to the irreversible fluoromethyl ketone (FMK) warhead of Z-VEID-FMK . While Z-VEID-FMK is more potent in cellular assays due to its covalent trapping and cell permeability, the reversibility of Ac-VEID-CHO provides a critical advantage for in vitro kinetic studies, equilibrium binding measurements, and applications requiring precise control over the duration of enzyme inhibition .

Reversibility Covalent Kinetics

Intrinsic Membrane Impermeability Defines In Vitro vs. Cellular Use-Cases

Ac-VEID-CHO is predominantly excluded from the intracellular environment, exhibiting only 0.16% cellular accumulation and an IC50 > 100 μM in cellular assays . This is in stark contrast to its high in vitro potency (IC50 = 16.2 nM). For researchers, this means Ac-VEID-CHO is an exceptional tool for cell-free enzyme assays and experiments using permeabilized cells, but it is not suitable for intact cell studies without modification (e.g., a cell-permeable pro-drug version) .

Cell Permeability In Vitro Cellular Assay

Cross-Species Functional Validation in Plant and Mammalian Systems

Ac-VEID-CHO's functional activity has been validated across diverse biological systems. It inhibits caspase-6-like activity in Norway spruce cell extracts at 2 μM and demonstrates an IC50 of 0.49 μM in staurosporine-treated SKNAS human neuroblastoma cells . This cross-species and cross-model validation provides a high level of confidence in its utility for non-mammalian and disease-relevant mammalian systems, distinguishing it from less characterized analogs.

Cross-species Validation Neuroblastoma

Defined Inhibition of VEIDase Activity (IC50 = 0.49 μM)

Ac-VEID-CHO also inhibits VEIDase activity with an IC50 of 0.49 μM . This is a specific functional readout for the VEID tetrapeptide motif, which is the canonical cleavage sequence for caspase-6 on substrates like lamin A. This defined inhibition is crucial for assays that directly measure the cleavage of a VEID-containing fluorogenic substrate (e.g., Ac-VEID-AFC) and is a more direct measure of target engagement than the IC50 against purified recombinant enzyme.

VEIDase Activity Assay Substrate

High-Confidence Application Scenarios for Ac-VEID-CHO in Research


In Vitro Enzymatic Assays for Caspase-6 Kinetic Studies

Ac-VEID-CHO is the gold-standard tool for in vitro enzymatic characterization of caspase-6 due to its high potency (IC50 = 16.2 nM) and reversible aldehyde warhead . Its well-defined kinetics allow for accurate determination of enzyme parameters and are essential for high-throughput screening (HTS) assays using purified caspase-6 and fluorogenic substrates like Ac-VEID-AFC [1].

Dissecting Caspase-6 vs. Caspase-7 in Apoptosis Models

Researchers studying the differential roles of executioner caspases in apoptosis should use Ac-VEID-CHO to selectively block caspase-6 without significant inhibition of caspase-7 (10-fold selectivity) . This is in contrast to Ac-DEVD-CHO, which potently inhibits both caspase-3 and -7, providing a cleaner genetic-like perturbation of the caspase-6 pathway.

Neurodegeneration Research: Huntington's and Alzheimer's Disease Models

Given the central role of caspase-6 in cleaving huntingtin and tau proteins, Ac-VEID-CHO is a critical research reagent for probing disease mechanisms in Huntington's and Alzheimer's disease . Its ability to inhibit caspase-6-mediated axonal degeneration in primary neuronal cultures makes it invaluable for target validation studies [1].

Negative Control for Cell-Permeable Inhibitor Studies

Ac-VEID-CHO's intrinsic membrane impermeability (0.16% cellular accumulation) makes it an ideal negative control for experiments using cell-permeable caspase-6 inhibitors (e.g., Z-VEID-FMK or cell-permeable pro-drugs of VEID-CHO) . This control is essential for distinguishing extracellular and intracellular protease activities and validating the efficacy of the cell-permeable analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ac-VEID-CHO

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.